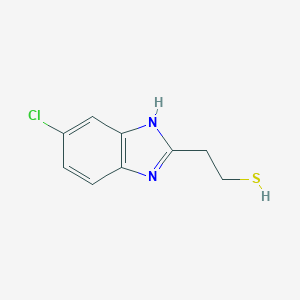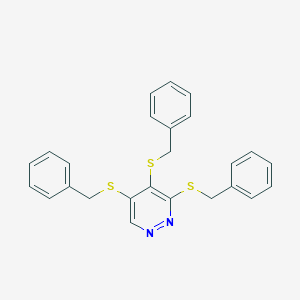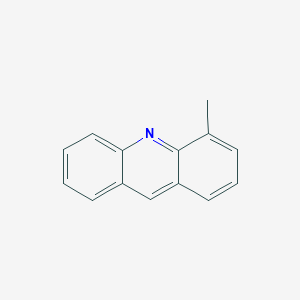
4-Amino-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,4-dihydroisoquinolin-1(2H)-one, also known as ADQ, is a heterocyclic compound that has been widely studied in the scientific community due to its potential applications in medicinal chemistry. ADQ belongs to the class of isoquinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring. The unique structure of ADQ makes it a promising candidate for the development of new drugs, as it can interact with various biological targets in the body.
作用機序
The mechanism of action of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one is complex and varies depending on the biological target being studied. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one has been shown to interact with various proteins and enzymes in the body, including kinases, phosphatases, and transcription factors. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one can also modulate the activity of ion channels and transporters, which play critical roles in the regulation of cellular function.
Biochemical and physiological effects:
4-Amino-3,4-dihydroisoquinolin-1(2H)-one has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one has also been shown to possess antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
実験室実験の利点と制限
One of the main advantages of using 4-Amino-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its ability to interact with multiple biological targets, making it a versatile tool for studying various cellular processes. However, one of the limitations of using 4-Amino-3,4-dihydroisoquinolin-1(2H)-one is its potential toxicity, as it can cause damage to healthy cells if used in high concentrations. Additionally, the synthesis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on 4-Amino-3,4-dihydroisoquinolin-1(2H)-one. One area of interest is the development of new drugs based on 4-Amino-3,4-dihydroisoquinolin-1(2H)-one, which could be used to treat a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one, which could lead to the identification of new drug targets and the development of more effective therapies. Finally, further research is needed to determine the safety and efficacy of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one in clinical trials, which could pave the way for its use in human medicine.
合成法
The synthesis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one involves a multistep process that requires the use of several reagents and catalysts. One of the most common methods for synthesizing 4-Amino-3,4-dihydroisoquinolin-1(2H)-one is the Pictet-Spengler reaction, which involves the condensation of an aminoindole with an aldehyde or ketone. Other methods include the Friedländer synthesis, the Bischler-Napieralski reaction, and the Skraup synthesis.
科学的研究の応用
4-Amino-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one has also been investigated for its ability to modulate various signaling pathways in the body, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
特性
IUPAC Name |
4-amino-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRLKELCMYQPJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,4-dihydroisoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)
![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)



![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)
![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)

![3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B185717.png)


